molecular formula C42H38BNO2 B14787079 4'-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester

4'-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester

Cat. No.: B14787079
M. Wt: 599.6 g/mol
InChI Key: KSJYVIWYNNFNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is an aryl boronic acid ester that is primarily used in organic synthesis. This compound is notable for its role in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The compound’s unique reactivity and low toxicity make it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester typically involves the reaction of 4-bromoaniline with biphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for 4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves three main steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is unique due to its electron-rich diphenylamino group, which enhances its reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C42H38BNO2

Molecular Weight

599.6 g/mol

IUPAC Name

4-phenyl-N-(4-phenylphenyl)-N-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]aniline

InChI

InChI=1S/C42H38BNO2/c1-41(2)42(3,4)46-43(45-41)37-23-15-33(16-24-37)36-21-29-40(30-22-36)44(38-25-17-34(18-26-38)31-11-7-5-8-12-31)39-27-19-35(20-28-39)32-13-9-6-10-14-32/h5-30H,1-4H3

InChI Key

KSJYVIWYNNFNJU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.